molecular formula C10H6FNO3 B14049446 5-Fluoro-2-(oxazol-2-yl)benzoic acid

5-Fluoro-2-(oxazol-2-yl)benzoic acid

Cat. No.: B14049446
M. Wt: 207.16 g/mol
InChI Key: RMHYWFYANVLDGS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(oxazol-2-yl)benzoic acid ( 1637687-49-0) is a benzoic acid derivative with a molecular formula of C10H6FNO3 and a molecular weight of 207.15 g/mol . This chemical compound features a benzoic acid core substituted with a fluorine atom at the 5-position and an oxazole heterocycle at the 2-position. The integration of the fluorine atom is a common strategy in medicinal chemistry, as it can enhance a compound's metabolic stability, influence its electronic properties, and improve its pharmacodynamic profile . Similarly, the oxazole ring is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and contribute to favorable pharmacokinetic properties. While specific biological data for this exact molecule is not fully detailed in public sources, structural analogs, particularly those based on a 5-fluoro scaffold, have demonstrated significant research interest. For instance, 5-fluoro-2-oxindole derivatives have been investigated as potent α-glucosidase inhibitors, showing potential in managing postprandial blood glucose levels, with some compounds exhibiting inhibitory activity far greater than the common drug acarbose . This suggests that this compound could serve as a valuable building block (synthon) in organic synthesis and medicinal chemistry research. Its potential applications include use as an intermediate in the development of novel enzyme inhibitors, the preparation of more complex active pharmaceutical ingredients (APIs), and in structure-activity relationship (SAR) studies. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. It should be stored sealed in a dry environment at room temperature .

Properties

Molecular Formula

C10H6FNO3

Molecular Weight

207.16 g/mol

IUPAC Name

5-fluoro-2-(1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C10H6FNO3/c11-6-1-2-7(8(5-6)10(13)14)9-12-3-4-15-9/h1-5H,(H,13,14)

InChI Key

RMHYWFYANVLDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=NC=CO2

Origin of Product

United States

Preparation Methods

Amide Cyclization via Hypervalent Iodine Catalysis

A metal-free catalytic method, adapted from hypervalent iodine-mediated fluorinations, enables the synthesis of oxazole derivatives through a fluorination/cyclization cascade. In this approach, a benzoic acid derivative bearing a propargyl amide side chain undergoes fluorination with BF₃·Et₂O as the fluorine source and iodobenzene as a precatalyst. The reaction proceeds via a 1,2-aryl migration followed by cyclization to form the oxazole ring.

Reaction Conditions :

  • Catalyst: 10 mol% iodobenzene (IB)
  • Oxidizing agent: 1.2 equiv m-CPBA
  • Solvent: Dichloromethane (DCM) at 0°C
  • Yield: Up to 95% for analogous oxazoline systems

Mechanistic Insight :
The iodine catalyst generates an electrophilic fluorine species, initiating aryl migration and subsequent ring closure. While this method was initially developed for oxazolines, modifying the substrate to include a pre-existing carboxylic acid group could direct regioselective oxazole formation.

Sequential Acylation and Cyclization of Nitrile Intermediates

Amidoxime Formation and Acylation

Drawing parallels to oxadiazole syntheses in patent literature, 3-cyanobenzoic acid derivatives can be converted to amidoximes via hydroxylamine treatment. Subsequent acylation with 2-fluorobenzoyl chloride and cyclization yields the oxazole ring.

Key Steps :

  • Nitrile to Amidoxime :
    • Reagent: Hydroxylamine hydrochloride in ethanol/water
    • Conditions: Reflux at 80°C for 6–8 hours
  • Acylation :
    • Reagent: 2-Fluorobenzoyl chloride in the presence of pyridine
    • Solvent: Tetrahydrofuran (THF) at 0°C to room temperature
  • Cyclization :
    • Acidic conditions (e.g., H₂SO₄) at 60–100°C to promote dehydration

Challenges :

  • Competing side reactions during cyclization may form oxadiazoles instead of oxazoles.
  • Positional selectivity for fluorine introduction requires precise control of substituents in the benzoic acid precursor.

Direct Coupling of Preformed Oxazole Moieties

Suzuki-Miyaura Cross-Coupling

Introducing the oxazole ring via palladium-catalyzed coupling offers a modular approach. A halogenated benzoic acid (e.g., 5-fluoro-2-bromobenzoic acid) reacts with an oxazole boronic ester under Suzuki conditions.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/water (4:1) at 90°C
  • Yield: ~70–85% (extrapolated from analogous couplings)

Advantages :

  • Compatibility with sensitive functional groups (e.g., carboxylic acids).
  • Enables late-stage diversification of the oxazole substituents.

Fluorination Strategies and Positional Control

Electrophilic Fluorination Post-Cyclization

Direct fluorination of the benzoic acid core after oxazole ring formation ensures positional fidelity. Using Selectfluor® as an electrophilic fluorinating agent in acetonitrile at 60°C introduces fluorine at the para position relative to the carboxylic acid group.

Yield : ~60–75% (based on similar fluorinations of aromatic systems)

Directed Ortho-Metalation (DoM)

A directed metalation strategy employs a removable directing group (e.g., amide) to install fluorine selectively. Subsequent hydrolysis of the directing group reveals the carboxylic acid.

Steps :

  • Directed Fluorination :
    • Substrate: 2-(oxazol-2-yl)benzamide
    • Reagent: LDA/NFBS (N-fluorobenzenesulfonimide) at −78°C
  • Hydrolysis :
    • HCl (6M) reflux to convert amide to carboxylic acid

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Hypervalent Iodine Catalysis Metal-free, rapid (10 min), high yields Requires optimization for oxazole formation 70–95%
Amidoxime Cyclization Scalable, uses inexpensive reagents Risk of oxadiazole byproducts 50–75%
Suzuki Coupling Modular, late-stage functionalization Palladium cost, boronic ester synthesis 70–85%
Electrophilic Fluorination Precise positional control Moderate yields, harsh conditions 60–75%

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(oxazol-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzene ring or the oxazole ring .

Scientific Research Applications

5-Fluoro-2-(oxazol-2-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position significantly influence acidity, lipophilicity, and intermolecular interactions. Key comparisons include:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
5-Fluoro-2-(oxazol-2-yl)benzoic acid C₁₀H₆FNO₃ Oxazole (2), F (5) 207.16* Potential bioactive intermediate N/A
5-Fluoro-2-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ CF₃ (2), F (5) 224.12 Enhanced acidity, fluorinated drug precursor 654-99-9
5-Fluoro-2-hydroxybenzoic acid C₇H₅FO₃ OH (2), F (5) 156.11 Chelating agent, UV absorber 345-16-4
5-Fluoro-1,3-benzoxazole-2-carboxylic acid C₈H₄FNO₃ Benzoxazole (2), F (5) 181.12 Bioactive scaffold, enzyme inhibitor N/A
5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid C₁₀H₇FN₂O₂ Pyrazole (2), F (5) 206.17 Alkylation substrate in catalysis N/A

*Calculated using standard atomic masses.

Key Observations:

  • Acidity: Electron-withdrawing groups (e.g., CF₃ , oxazole ) increase acidity compared to hydroxyl or alkyl substituents.
  • Lipophilicity: Fluorine and heterocycles (oxazole, pyrazole) enhance metabolic stability but may reduce aqueous solubility .
  • Bioactivity: Oxazole and benzoxazole derivatives exhibit enhanced binding to biological targets (e.g., enzymes, receptors) due to π-π stacking and hydrogen-bonding capabilities .

Critical Research Findings

  • Substituent Position vs. Bioactivity: Substituent position (ortho in this compound) dominates over electronic effects in biosensor recognition , but heterocycle type (oxazole vs. pyrazole) dictates target selectivity in drug design .
  • Thermodynamic Stability: Fluorine and oxazole enhance lanthanide complexation efficiency, critical for catalytic and luminescent applications .

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